![molecular formula C27H26BrOP B13139414 {[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 15323-30-5](/img/structure/B13139414.png)
{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H26BrOP. It is a bromide salt of a phosphonium cation and is known for its applications in various fields of scientific research. This compound is often used in early discovery research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide. The reaction is carried out in an organic solvent such as benzene or toluene under reflux conditions. The general reaction scheme is as follows:
Ph3P+(3−(Methoxymethyl)benzyl)Br→(3−(Methoxymethyl)benzyl)triphenylphosphoniumbromide
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The compound can also participate in addition reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts .
科学研究应用
(3-(Methoxymethyl)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization due to its phosphonium cation, which can target mitochondria.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide involves its ability to interact with cellular components due to its phosphonium cation. This cation can target negatively charged cellular structures, such as mitochondria, leading to its accumulation within these organelles. The compound can then exert its effects by disrupting mitochondrial function, which is of particular interest in cancer research .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the methoxymethyl group.
(4-Methoxymethyl-benzyl)triphenylphosphonium bromide: Similar but with the methoxymethyl group at a different position on the benzyl ring.
(3-Methoxymethyl-2-methyl-benzyl)triphenylphosphonium bromide: Similar but with an additional methyl group on the benzyl ring.
Uniqueness
The uniqueness of (3-(Methoxymethyl)benzyl)triphenylphosphonium bromide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications .
属性
CAS 编号 |
15323-30-5 |
|---|---|
分子式 |
C27H26BrOP |
分子量 |
477.4 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26OP.BrH/c1-28-21-23-12-11-13-24(20-23)22-29(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27;/h2-20H,21-22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ARBFBXMGVLXTBC-UHFFFAOYSA-M |
规范 SMILES |
COCC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


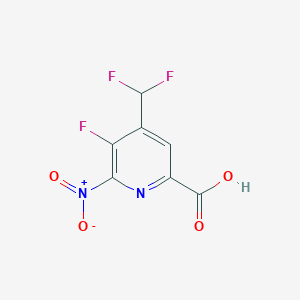
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
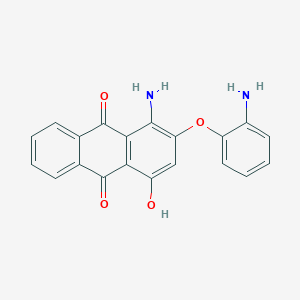
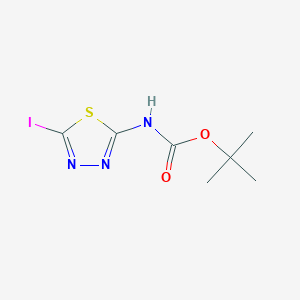
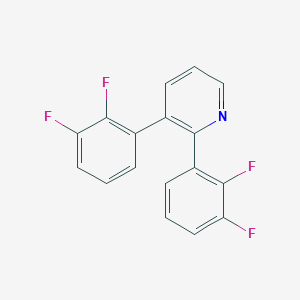
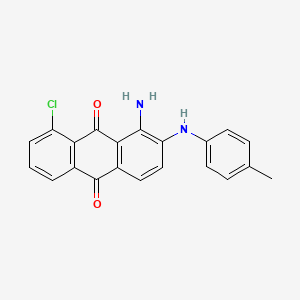
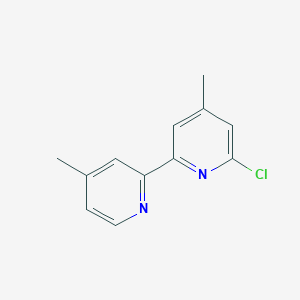
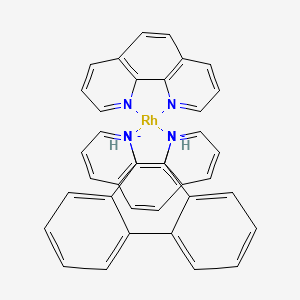
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)

